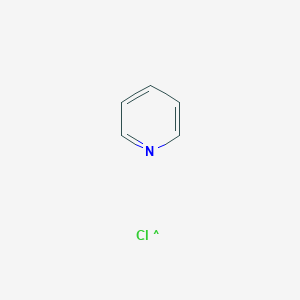
CID 57349728
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 57349728” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of the compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial methods may also include purification steps such as crystallization, distillation, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions typically involve common reagents and specific conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The detailed mechanism can be elucidated through studies involving molecular docking, biochemical assays, and cellular experiments.
Conclusion
The compound “CID 57349728” is a versatile chemical entity with significant applications in various scientific fields. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for its effective utilization in research and industry.
Properties
Molecular Formula |
C5H5ClN |
|---|---|
Molecular Weight |
114.55 g/mol |
InChI |
InChI=1S/C5H5N.Cl/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
ASDRZZPTJLDISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Cl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















